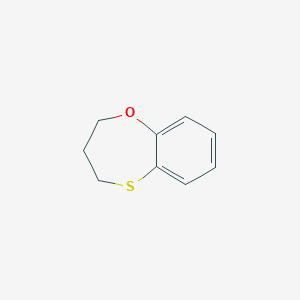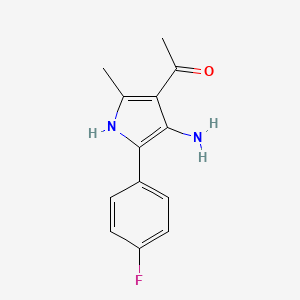![molecular formula C11H12ClN3O B8452536 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one](/img/structure/B8452536.png)
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one
概要
説明
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropylmethyl group, and a methyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: The core structure can be synthesized through a condensation reaction involving a pyridine derivative and an appropriate amine. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclopropylmethylation: The cyclopropylmethyl group can be added through an alkylation reaction using cyclopropylmethyl bromide or a similar reagent.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high yield.
化学反応の分析
Types of Reactions
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Sodium methoxide, potassium thiolate, dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
科学的研究の応用
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
- 5-chloro-1-(cyclopropylmethyl)[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
- 5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
5-chloro-1-(cyclopropylmethyl)-3-methylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-14-10-8(4-5-9(12)13-10)15(11(14)16)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChIキー |
KBEWWYDHSFVRTG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC(=N2)Cl)N(C1=O)CC3CC3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8452455.png)




![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]piperidin-4-one](/img/structure/B8452498.png)
![Carbamic acid,[2-amino-4-chloro-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8452509.png)







